Cas no 2680781-91-1 (Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate)

Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate is a synthetic intermediate featuring a functionalized azetidine ring linked to a bromo- and nitro-substituted phenyl group. The presence of both bromo and nitro substituents enhances its reactivity, making it valuable for further derivatization in pharmaceutical and agrochemical synthesis. The benzyl carboxylate group provides a protective handle for selective deprotection or modification. Its rigid azetidine scaffold contributes to conformational constraint, which can be advantageous in drug design for improving target binding affinity. This compound is particularly useful in cross-coupling reactions and nucleophilic aromatic substitutions due to the electron-withdrawing nitro group and the bromine leaving group. Suitable for controlled, stepwise synthetic transformations.
Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate structure
2680781-91-1 structure
商品名:Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
CAS番号:2680781-91-1
MF:C17H15BrN2O4
メガワット:391.216003656387
CID:5624121
PubChem ID:165920895

Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680781-91-1
    • benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
    • EN300-28302670
    • Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
    • インチ: 1S/C17H15BrN2O4/c18-16-8-14(20(22)23)6-7-15(16)13-9-19(10-13)17(21)24-11-12-4-2-1-3-5-12/h1-8,13H,9-11H2
    • InChIKey: HQUXQBBYQGKDRK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C1CN(C(=O)OCC2C=CC=CC=2)C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 390.02152g/mol
  • どういたいしつりょう: 390.02152g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28302670-10.0g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
10.0g
$7312.0 2025-03-19
Enamine
EN300-28302670-0.05g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
0.05g
$1428.0 2025-03-19
Enamine
EN300-28302670-2.5g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
2.5g
$3332.0 2025-03-19
Enamine
EN300-28302670-0.5g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
0.5g
$1632.0 2025-03-19
Enamine
EN300-28302670-5.0g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
5.0g
$4930.0 2025-03-19
Enamine
EN300-28302670-0.25g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
0.25g
$1564.0 2025-03-19
Enamine
EN300-28302670-0.1g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
0.1g
$1496.0 2025-03-19
Enamine
EN300-28302670-1.0g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1 95.0%
1.0g
$1701.0 2025-03-19
Enamine
EN300-28302670-1g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1
1g
$1701.0 2023-09-07
Enamine
EN300-28302670-5g
benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate
2680781-91-1
5g
$4930.0 2023-09-07

Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate 関連文献

Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylateに関する追加情報

Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate: A Comprehensive Overview

The compound Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate (CAS No. 2680781-91-1) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azetidinone derivatives, which have garnered considerable attention due to their unique structural features and promising bioactivity profiles. The molecule consists of a benzyl group attached to an azetidine ring, which is further substituted with a bromine atom and a nitro group at specific positions. This combination of functional groups imparts the compound with distinct chemical properties and biological activities.

Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The bromine and nitro substituents in this molecule play a crucial role in modulating its pharmacokinetic properties, such as solubility, permeability, and metabolic stability. These attributes make it an attractive candidate for further exploration in therapeutic applications.

One of the key areas of research involving Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key pathways involved in tumor progression. The nitro group, in particular, has been shown to enhance the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis.

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. The bromine substituent contributes to the molecule's ability to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and neuroinflammation. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various inflammatory targets, further validating its therapeutic potential.

The synthesis of Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the azetidine ring is particularly challenging and requires precise control over reaction conditions to ensure high yields and stereochemical integrity. Researchers have employed various strategies, including ring-closing metathesis and enzymatic catalysis, to optimize the synthesis process.

From a structural perspective, the molecule's benzyl group serves as a lipophilic moiety that enhances its bioavailability, while the azetidine ring provides rigidity and contributes to its interactions with biological targets. The strategic placement of the bromine and nitro groups further fine-tunes the compound's physicochemical properties, making it suitable for diverse biological applications.

Recent advances in medicinal chemistry have also explored the use of this compound as a lead structure for drug design. By modifying the substituents on the azetidine ring or altering the benzyl group, researchers can generate analogs with improved potency and selectivity. For instance, replacing the benzyl group with other aromatic or aliphatic moieties has been shown to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy.

In conclusion, Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate (CAS No. 2680781-91-1) represents a promising molecule with wide-ranging applications in drug discovery and development. Its unique combination of functional groups and structural features makes it an invaluable tool for researchers seeking novel therapeutic agents. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, this compound is poised to play a significant role in advancing modern medicine.

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